(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Description
Chemical Identity and Structural Characterization
Basic Chemical Information
Nomenclature and Identification
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone represents the systematic nomenclature for this heterocyclic aromatic ketone compound. The International Union of Pure and Applied Chemistry naming convention precisely describes the molecular architecture, indicating the presence of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring system, with a phenylmethanone (benzoyl) group attached at the 3-position. Alternative nomenclature variations may include descriptors that emphasize the ketone functionality or the specific heterocyclic substitution patterns, though the systematic name provides the most comprehensive structural information.
The compound belongs to the broader class of imidazo[1,2-a]pyridine derivatives, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. The specific substitution pattern of this molecule distinguishes it from other members of this chemical family through the strategic placement of the fluorine atom and the benzoyl moiety, creating a unique molecular signature that influences both its chemical behavior and potential applications.
Chemical Formula and Molecular Weight
The molecular formula of this compound is established as C₁₄H₉FN₂O, reflecting its composition of fourteen carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. This empirical formula provides essential information about the atomic composition and serves as a fundamental identifier for the compound in chemical databases and analytical procedures.
The molecular weight of the compound is precisely determined as 240.23 grams per mole. This molecular weight value is critical for various analytical applications, including mass spectrometry identification, quantitative analysis procedures, and pharmaceutical calculations. The relatively modest molecular weight places this compound within the optimal range for many chemical and biological applications, particularly in the context of drug-like properties where molecular weight constraints are often considered.
| Property | Value | Reference Sources |
|---|---|---|
| Molecular Formula | C₁₄H₉FN₂O | |
| Molecular Weight | 240.23 g/mol | |
| Elemental Composition | C: 69.99%, H: 3.77%, F: 7.91%, N: 11.66%, O: 6.66% | Calculated from formula |
CAS Registry and Database Identifiers
The compound is registered under Chemical Abstracts Service Registry Number 1634647-80-5, which serves as its unique numerical identifier in chemical databases worldwide. This CAS Registry Number provides unambiguous identification and facilitates accurate cross-referencing across multiple chemical information systems, regulatory databases, and scientific literature sources.
The MDL number MFCD28142906 represents another important database identifier, particularly relevant for chemical inventory management and laboratory information systems. This identifier is commonly used in chemical supplier catalogs and research databases to ensure precise compound identification and ordering procedures.
Additional database identifiers include the PubChem Compound Identifier (CID) 118703840, which provides access to comprehensive chemical information within the National Center for Biotechnology Information chemical database system. The InChI Key XQUTVRVWWJZXOJ-UHFFFAOYSA-N serves as a standardized molecular structure representation that enables consistent identification across different chemical informatics platforms.
Structural Features
Core Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold represents a bicyclic heterocyclic system that forms the foundational structure of this compound. This scaffold consists of a five-membered imidazole ring fused with a six-membered pyridine ring, creating a planar aromatic system with ten π-electrons distributed across the conjugated framework. The fusion pattern, specifically the [1,2-a] designation, indicates that the imidazole ring is connected to the pyridine ring through positions 1 and 2 of the imidazole and positions 2 and 3 of the pyridine.
The electronic properties of the imidazo[1,2-a]pyridine scaffold are characterized by electron-rich nitrogen atoms that can participate in hydrogen bonding interactions and coordinate with metal centers. The aromatic nature of the system contributes to its stability and influences its chemical reactivity patterns. The scaffold exhibits amphiphilic properties, with regions of different electron density that can engage in various non-covalent interactions with biological targets or other chemical species.
Research indicates that the imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, demonstrating broad therapeutic potential across multiple biological targets. The inherent structural features of this scaffold contribute to its ability to interact with diverse protein binding sites and cellular pathways, making it a valuable foundation for chemical modification and optimization strategies.
Position-Specific Substitution Patterns
The substitution pattern of this compound involves two key modifications to the parent imidazo[1,2-a]pyridine scaffold. The fluorine atom is positioned at the 6-position of the fused ring system, corresponding to the meta-position relative to the nitrogen atom in the pyridine ring. This specific placement of fluorine introduces significant electronic effects due to the high electronegativity of fluorine, which influences both the electron distribution within the aromatic system and the overall molecular polarity.
The phenylmethanone (benzoyl) group is attached at the 3-position of the imidazo[1,2-a]pyridine scaffold. This positioning places the carbonyl functionality in direct conjugation with the heterocyclic π-system, creating an extended conjugated network that affects the compound's electronic properties and potential reactivity. The phenyl ring provides additional aromatic character and contributes to the overall lipophilicity of the molecule.
The SMILES representation O=C(C1=CN=C2C=CC(F)=CN21)C3=CC=CC=C3 provides a linear notation that precisely describes the connectivity and spatial relationships of all atoms within the molecule. This notation confirms the structural arrangement and serves as a computational input for molecular modeling and database searching applications.
Spatial Configuration and Molecular Geometry
The molecular geometry of this compound is characterized by a largely planar arrangement of the imidazo[1,2-a]pyridine scaffold with the benzoyl group potentially adopting various conformational orientations. The fusion of the imidazole and pyridine rings creates a rigid, flat aromatic system that serves as the molecular backbone. The carbon-nitrogen bonds within the heterocyclic framework exhibit partial double-bond character due to aromatic delocalization, contributing to the overall planarity of the core structure.
The carbonyl group connecting the phenyl ring to the heterocyclic scaffold introduces a trigonal planar geometry around the carbonyl carbon atom. The carbon-oxygen double bond exhibits restricted rotation, and the adjacent carbon-carbon bonds show some degree of rotational freedom that allows the phenyl ring to adopt different orientations relative to the heterocyclic plane. This conformational flexibility may influence the compound's ability to interact with various molecular targets and affect its binding properties.
The fluorine atom at the 6-position occupies a sterically unhindered position that allows for optimal electronic effects without introducing significant steric strain. The carbon-fluorine bond length is shorter than typical carbon-hydrogen bonds, and the high electronegativity of fluorine creates a localized dipole moment that contributes to the overall molecular polarity. The spatial arrangement of substituents creates distinct regions of the molecule with different electronic properties, which may be important for molecular recognition and binding interactions.
Physicochemical Properties
Solubility Profile
The solubility characteristics of this compound are influenced by its heterocyclic structure, fluorine substitution, and aromatic ketone functionality. The presence of nitrogen atoms in the imidazo[1,2-a]pyridine scaffold provides potential hydrogen bond acceptor sites that can enhance solubility in polar protic solvents. The fluorine atom contributes to the compound's polarity while maintaining relatively strong carbon-fluorine bonds that resist hydrolysis under normal conditions.
The aromatic character of both the heterocyclic scaffold and the phenyl ring contributes to the compound's lipophilic properties, potentially enhancing solubility in organic solvents and reducing water solubility compared to more polar analogs. The carbonyl group provides an additional polar functionality that can participate in hydrogen bonding interactions with suitable solvent molecules, particularly those capable of donating hydrogen bonds.
The overall solubility profile likely reflects a balance between polar and nonpolar characteristics, with moderate solubility in polar organic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and alcohols, while exhibiting limited aqueous solubility. The specific substitution pattern may influence the compound's behavior in different solvent systems, with the fluorine atom potentially enhancing solubility in fluorinated solvents.
Stability Parameters
Storage recommendations for this compound specify sealed storage in dry conditions at room temperature. These parameters suggest that the compound exhibits reasonable chemical stability under normal laboratory conditions but may be sensitive to moisture or humidity. The heterocyclic scaffold generally provides good thermal stability due to its aromatic character, while the carbonyl functionality may be susceptible to nucleophilic attack under certain conditions.
The melting point range of 131-132°C has been reported for this compound, indicating solid-state stability and providing important information for handling and purification procedures. This melting point range is consistent with the molecular weight and structure of the compound, reflecting the intermolecular forces present in the crystal lattice. The relatively sharp melting point range suggests good purity and crystalline order in properly prepared samples.
The presence of the fluorine atom generally enhances metabolic stability compared to hydrogen analogs, as carbon-fluorine bonds are resistant to enzymatic cleavage. The aromatic ketone functionality may be subject to reduction under specific conditions, but the conjugated system provides stabilization against many common degradation pathways. Long-term stability studies would be necessary to establish comprehensive degradation profiles under various environmental conditions.
Spectroscopic Characteristics
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound. The ¹H NMR spectrum in DMSO-d₆ shows characteristic signals including aromatic multipets at 7.58 (t, J = 7.6 Hz, 2H), 7.68 (t, J = 7.4 Hz, 1H), and 7.87 (d, J = 8.4 Hz, 2H) corresponding to the phenyl ring protons. Additional signals appear at 7.80 (td, J₁ = 8.6 Hz, J₂ = 2.4 Hz, 1H), 7.97 (dd, J₁ = 9.6 Hz, J₂ = 5.2 Hz, 1H), 8.30 (s, 1H), and 9.62 (dd, J₁ = 5.0 Hz, J₂ = 2.6 Hz, 1H) representing protons on the imidazo[1,2-a]pyridine scaffold.
The ¹³C NMR spectrum in CDCl₃ displays the carbonyl carbon at 184.72 ppm, confirming the ketone functionality. The fluorine-containing carbon appears as a doublet at 154.80 ppm with a large coupling constant (JC-F = 239.7 Hz) characteristic of direct carbon-fluorine bonding. Additional aromatic carbons appear at 145.14 and 143.56 ppm, with the latter showing fluorine coupling effects. These spectroscopic data provide unambiguous confirmation of the molecular structure and substitution pattern.
Mass spectrometry analysis would be expected to show a molecular ion peak at m/z 240.23, corresponding to the calculated molecular weight. Fragmentation patterns would likely include loss of the carbonyl oxygen (M-16) and cleavage of the carbon-carbon bond connecting the phenyl and heterocyclic portions of the molecule. High-resolution mass spectrometry could provide precise mass measurements for elemental composition confirmation and impurity analysis.
| Spectroscopic Method | Key Characteristics | Chemical Shifts/Values |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Aromatic protons | 7.58-9.62 ppm |
| ¹³C NMR (CDCl₃) | Carbonyl carbon | 184.72 ppm |
| ¹³C NMR (CDCl₃) | Fluorinated carbon | 154.80 ppm (d, JC-F = 239.7 Hz) |
| Melting Point | Phase transition | 131-132°C |
Properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUTVRVWWJZXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves several steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The fluoro group is introduced via electrophilic fluorination, and the phenylmethanone group is attached through Friedel-Crafts acylation . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position, where nucleophiles replace the fluoro group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the imidazo[1,2-a]pyridine ring facilitates its interaction with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
Heterocyclic Variants: Pyridine vs. Pyridazine
Replacing the pyridine ring with pyridazine modifies electronic distribution and steric bulk:
Impact on Bioactivity :
Substituted Phenyl Group Variations
Modifications to the phenyl group influence steric and electronic interactions:
Biological Activity
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a synthetic compound characterized by its unique molecular structure, which includes a fluoro group and an imidazo[1,2-a]pyridine core. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C14H9FN2O
- Molecular Weight : 240.24 g/mol
- CAS Number : 1634647-80-5
- Appearance : Off-white to light yellow solid
- Purity : Typically around 99.40% .
The compound's structure enhances its chemical reactivity and interaction with biological targets, making it a candidate for further research into its therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the fluoro group is believed to enhance its binding affinity, while the imidazo[1,2-a]pyridine ring can facilitate interactions with nucleic acids and proteins .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. Comparative studies with similar compounds have demonstrated that variations in halogen substituents can influence antimicrobial efficacy .
Anticancer Activity
Preliminary studies have also suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. These findings indicate its potential as a lead compound for developing new anticancer therapies .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antibacterial Activity :
- Study on Anticancer Effects :
Comparative Analysis
A comparison with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Variation | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Fluoro group | High | Moderate |
| (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | Chloro group | Moderate | Low |
| (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | Bromo group | Low | Moderate |
This table illustrates how variations in halogen substituents can significantly impact both antimicrobial and anticancer activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone?
- Answer : Two prominent methods include:
- I-catalyzed intramolecular oxidative amination : This green method uses iodine to catalyze the cyclization of 1-phenyl-3-(pyridin-3-ylamino)propan-1-one derivatives under neat conditions, yielding 81–93% for electron-rich pyridine substrates (e.g., methyl or methoxy substituents) .
- One-pot three-component reaction : Pyridine, phenacyl bromide, and thiocyanate react without catalysts to form substituted imidazo[1,2-a]pyridines, though fluorinated variants may require optimization .
- Key considerations : Solvent choice, catalyst loading, and substituent electronic effects significantly impact yields.
Q. How is this compound characterized structurally?
- Answer : Standard protocols include:
- H/C NMR : For the compound, H NMR (DMSO-) shows peaks at δ 7.58 (t, J=7.6 Hz, 2H), 7.97 (dd, J=9.6/5.2 Hz, 1H), and 9.62 (dd, J=5.0/2.6 Hz, 1H), confirming aromatic and imidazo-pyridine protons .
- ESI-MS : Molecular weight validation via calculated vs. experimental m/z (e.g., 265.1 g/mol for analogs) ensures purity .
- Melting point : Reported as 131–132°C for crystalline derivatives .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives like this compound?
- Answer : Structural analogs exhibit antileishmanial and antitrypanosomal activity , with IC values influenced by substituents (e.g., chloro, methyl groups). For example, compound 8p (a chloro analog) showed significant activity in vitro, suggesting fluorinated variants may require similar evaluation .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence synthetic yields and bioactivity?
- Answer :
- Synthetic yields : Electron-donating groups (e.g., -OCH) at pyridine meta/para positions enhance cyclization efficiency (81–93% yields) by stabilizing transition states, while bulky groups reduce reactivity .
- Bioactivity : Chloro and methyl substituents on the imidazo-pyridine core improve antiparasitic activity by enhancing target binding (e.g., enzyme inhibition) . Fluorine’s electronegativity may alter pharmacokinetics but requires empirical validation.
Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?
- Answer :
- Purity validation : Ensure compounds are ≥95% pure (via HPLC or NMR) to exclude confounding effects from impurities .
- Structural analogs : Compare fluorinated vs. chloro/methyl derivatives (e.g., 8p vs. 10a ) to isolate fluorine-specific effects .
- Assay standardization : Use consistent parasite strains (e.g., Leishmania donovani) and cytotoxicity controls to normalize activity data .
Q. What safety protocols are critical for handling this compound in the lab?
- Answer : Based on SDS guidelines for related imidazo-pyridines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity, Category 3) .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
